6-Oxo-1,6-dihydropyrazine-2-carboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid often involves complex processes. For instance, a method described by Gloanec et al. (2002) involved the synthesis of a conformationally constrained peptidomimetic derivative from (S)-pyroglutamic acid as the starting material (Gloanec et al., 2002). Another study by Illgen et al. (2004) reported a novel one-pot condensation process for synthesizing 6-oxo-1,4,5,6-tetrahydro-pyrazine-2-carboxylic acid methyl esters from various aldehydes, amines, and an isocyanide (Illgen et al., 2004).
Molecular Structure Analysis
The molecular structure of compounds similar to 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid has been studied using techniques like X-ray crystallography. Takusagawa and Shimada (1973) analyzed the crystal structure of pyrazine-2,3-dicarboxylic acid dihydrate, noting the interaction of lone pairs of N atoms in the pyrazine ring in H-bonds (Takusagawa & Shimada, 1973).
Chemical Reactions and Properties
Various chemical reactions and properties of related compounds have been explored. For instance, the work by Mishra et al. (2010) described the synthesis of 6-oxo-3-phenyl-5,6-dihydropyridazine-1(4H)-carbohydrazide, providing insights into the chemical behavior of similar compounds (Mishra et al., 2010).
Scientific Research Applications
1. Xanthine Oxidase Inhibitors
- Application Summary: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid derivatives have been used as xanthine oxidase inhibitors (XOIs), which are important for the treatment of hyperuricemia-associated diseases .
- Methods of Application: A series of novel 2-substituted 6-oxo-1,6-dihydropyrimidine-5-carboxylic acids (ODCs) as XOIs with remarkable activities have been reported . The three-dimensional quantitative structure–activity relationship (3D-QSAR), molecular docking, pharmacophore modeling, and molecular dynamics (MD) studies were performed on 46 ODCs .
- Results: The constructed 3D-QSAR models exhibited reliable predictability with satisfactory validation parameters . Docking and MD simulations further gave insights into the binding modes of these ODCs with the XO protein .
2. Microbial Hydroxylation
- Application Summary: 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid can be prepared by microbial hydroxylation of pyridine-2-carboxylic acid .
- Methods of Application: The specific methods of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not provided in the source .
Safety And Hazards
properties
IUPAC Name |
6-oxo-1H-pyrazine-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O3/c8-4-2-6-1-3(7-4)5(9)10/h1-2H,(H,7,8)(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHXIGTYJDLGWRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=O)C=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436385 |
Source
|
Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |
CAS RN |
13924-99-7 |
Source
|
Record name | 6-Oxo-1,6-dihydropyrazine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00436385 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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